

A Comparative Analysis of Amlodipine Adipate and Amlodipine Besylate in Clinical Research

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Compound of Interest

Compound Name: Sodium hydrogen adipate

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Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While commonly formulated as a besylate salt, an alternative adipate salt has been developed. This guide provides a detailed comparison of amlodipine adipate and amlodipine besylate, drawing upon data from clinical trials to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacokinetic, pharmacodynamic, and safety profiles.

Pharmacokinetic Profile: Bioequivalence Established

Multiple clinical trials have been conducted to compare the pharmacokinetic properties of amlodipine adipate and amlodipine besylate, consistently demonstrating their bioequivalence. These studies are crucial for determining if the two salt forms can be used interchangeably in clinical practice.

A key study involving healthy Korean volunteers compared a fixed-dose combination of amlodipine adipate/valsartan with amlodipine besylate/valsartan. The results indicated that the two formulations met the regulatory criteria for bioequivalence.[2] Similarly, another study concluded that amlodipine adipate and amlodipine besylate exhibited comparable pharmacokinetic and pharmacodynamic characteristics.

The primary pharmacokinetic parameters evaluated in these studies include the maximum plasma concentration (C_{max}), the time to reach maximum plasma concentration (T_{max}), and

the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.

Table 1: Comparative Pharmacokinetic Parameters of Amlodipine Adipate and Amlodipine Besylate

Parameter	Amlodipine Formulation	5 mg Dose	10 mg Dose	Reference
C _{max} (ng/mL)	Adipate	-	-	[3]
Besylate	-	-	[3]	
Ratio (Adipate/Besylate)	0.89	1.09	[3]	
AUC _{last} (ng·h/mL)	Adipate	-	-	[3]
Besylate	-	-	[3]	
Ratio (Adipate/Besylate)	0.93	1.01	[3]	

Note: Specific mean values for C_{max} and AUC were not provided in the abstract, but the ratios were presented.

In a study comparing fixed-dose combinations with valsartan, the 90% confidence intervals for the geometric mean ratio of C_{max} and AUC_{0-t} for amlodipine were well within the standard bioequivalence range of 80-125%.^[2]

Parameter	90% Confidence Interval	Reference
Geometric Mean Ratio of C _{max}	93.5 - 100.4%	[2]
Geometric Mean Ratio of AUC _{0-t}	93.2 - 98.3%	[2]

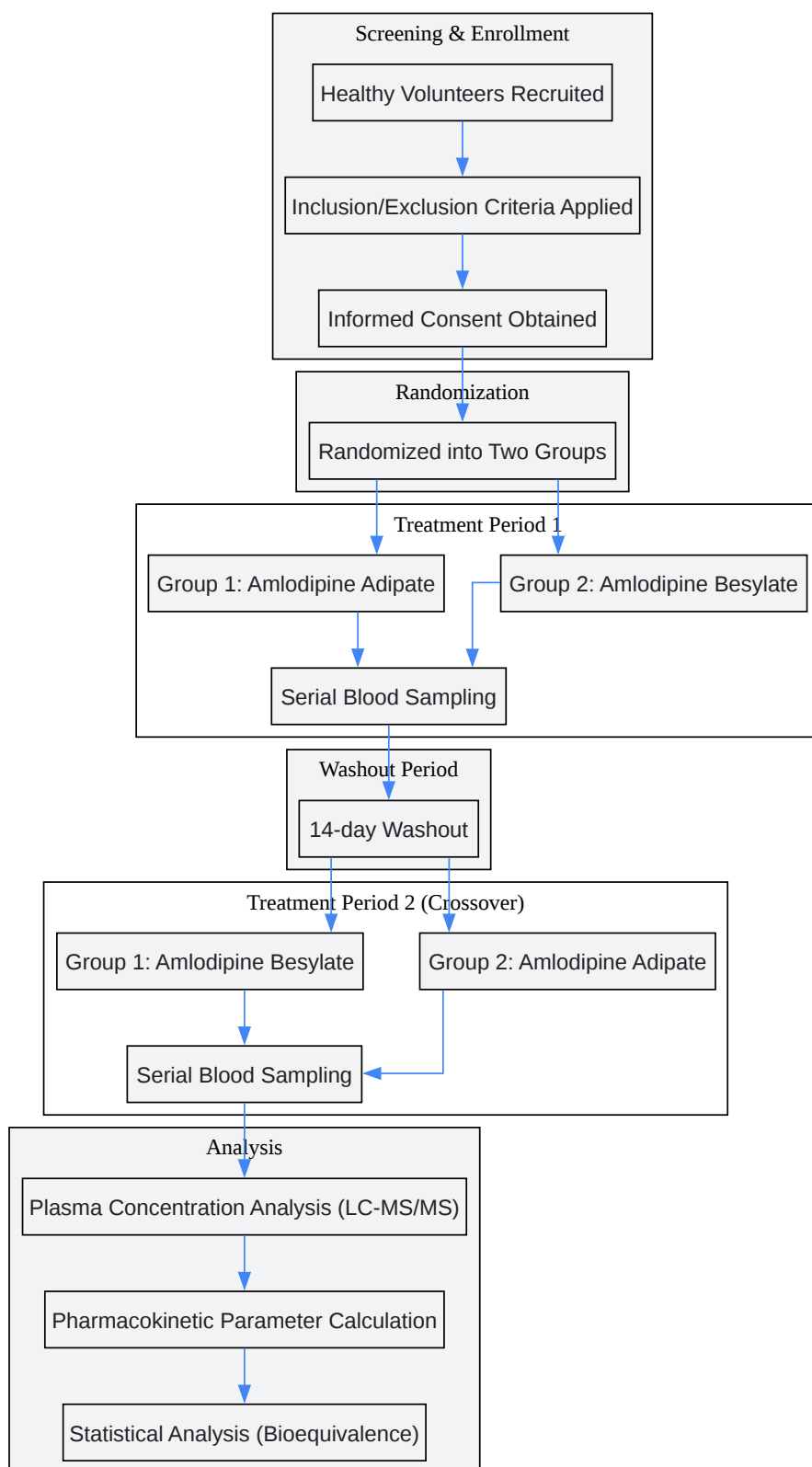
These findings strongly suggest that the rate and extent of amlodipine absorption are equivalent between the adipate and besylate salt forms.

Experimental Protocols: A Closer Look at the Methodology

The bioequivalence and comparative efficacy studies of amlodipine adipate and amlodipine besylate have employed rigorous and standardized experimental designs.

A representative bioequivalence study was a randomized, open-label, single-dose, two-treatment, two-way crossover study.^[2] This design minimizes individual subject variability and enhances the statistical power of the comparison.

Experimental Workflow



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